molecular formula C22H21N3O6 B11340952 N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11340952
M. Wt: 423.4 g/mol
InChI Key: OAMNOKWOHBACHN-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21N3O6/c1-29-19-10-9-16(12-20(19)30-2)14-24(21-8-3-4-11-23-21)22(26)15-31-18-7-5-6-17(13-18)25(27)28/h3-13H,14-15H2,1-2H3

InChI Key

OAMNOKWOHBACHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride, 3-nitrophenol, and 2-aminopyridine.

    Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzyl chloride with 3-nitrophenol in the presence of a base such as potassium carbonate to form an ether intermediate.

    Amidation Reaction: The intermediate is then reacted with 2-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-Dimethoxyphenyl)methyl]-2-(3,4-dimethoxyphenoxy)-N-(pyridin-2-yl)acetamide
  • N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-3-yl)acetamide
  • N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

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